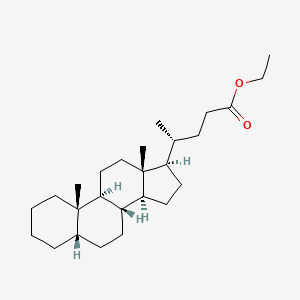

Ethyl 5beta-cholanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5beta-cholanate is a useful research compound. Its molecular formula is C26H44O2 and its molecular weight is 388.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 5beta-cholanate plays a crucial role in the development of therapeutic agents. Its derivatives are being studied for their potential use in treating various medical conditions:

- Cholestatic Liver Diseases : this compound and its derivatives have been investigated for their efficacy in treating primary biliary cholangitis and non-alcoholic fatty liver disease (NAFLD). For instance, the semisynthetic derivative 6-ethyl-chenodeoxycholic acid has shown promise in clinical trials, demonstrating significant agonistic activity on the farnesoid X receptor (FXR), which regulates bile acid metabolism and has implications for cholesterol homeostasis .

- Diabetes Management : The compound has been linked to hypoglycemic effects, with studies indicating that certain derivatives can improve glucose metabolism, making them potential candidates for diabetes treatment .

- Cancer Treatment : Research is ongoing into the anticancer properties of bile acids, including this compound. Its ability to modulate cell signaling pathways may contribute to inhibiting cancer cell proliferation .

Biochemical Research

This compound is extensively used in biochemical studies due to its ability to influence various metabolic pathways:

- Signal Transduction : As an FXR agonist, this compound regulates the expression of genes involved in bile acid synthesis and cholesterol metabolism. This regulation is crucial for understanding metabolic disorders and developing targeted therapies .

- Gut Microbiota Modulation : Bile acids like this compound are known to impact gut microbiota composition. Their antimicrobial properties help maintain intestinal health by preventing the overgrowth of pathogenic bacteria .

Analytical Chemistry

In analytical settings, this compound serves as a reference compound:

- Standardization : It is utilized in various analytical methods to ensure accurate measurements of bile acids in biological samples. This standardization is vital for research involving metabolic profiling and disease diagnostics .

Case Studies and Research Findings

Several case studies highlight the significance of this compound in research:

- Clinical Trials : A phase II clinical trial involving 6-ethyl-chenodeoxycholic acid demonstrated its potential benefits for patients with cholestatic liver diseases. Although side effects were observed, the therapeutic outcomes were promising, indicating a need for further exploration .

- Metabolic Studies : Investigations into the effects of this compound on lipid metabolism have revealed its role in regulating low-density lipoprotein (LDL) levels and its implications for cardiovascular health .

Propriétés

Numéro CAS |

5795-90-4 |

|---|---|

Formule moléculaire |

C26H44O2 |

Poids moléculaire |

388.6 g/mol |

Nom IUPAC |

ethyl (4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

InChI |

InChI=1S/C26H44O2/c1-5-28-24(27)14-9-18(2)21-12-13-22-20-11-10-19-8-6-7-16-25(19,3)23(20)15-17-26(21,22)4/h18-23H,5-17H2,1-4H3/t18-,19+,20+,21-,22+,23+,25+,26-/m1/s1 |

Clé InChI |

OVZXSGDUHWBYCD-WRPYGWGESA-N |

SMILES isomérique |

CCOC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |

SMILES canonique |

CCOC(=O)CCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.